
Thiomorpholine-4-carbohydrazide
Overview
Description
Thiomorpholine-4-carbohydrazide is a chemical compound with the CAS Number: 1005420-44-9 . Its IUPAC name is 4-thiomorpholinecarbohydrazide .
Molecular Structure Analysis
The InChI code for Thiomorpholine-4-carbohydrazide is 1S/C5H11N3OS/c6-7-5(9)8-1-3-10-4-2-8/h1-4,6H2,(H,7,9) . This suggests that the compound has a complex structure involving carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms .Physical And Chemical Properties Analysis
Thiomorpholine-4-carbohydrazide has a molecular weight of 161.23 .Scientific Research Applications
Antimicrobial Activity
Research has demonstrated the effectiveness of thiomorpholine derivatives in antimicrobial activities. Thiomorpholine-4-carbohydrazide derivatives, synthesized through nucleophilic substitution reactions, have shown notable activity against various microorganisms. This highlights the potential of these compounds in developing new antimicrobial agents (Kardile & Kalyane, 2010).
Enzyme Inhibition
Thiomorpholine derivatives have been explored as inhibitors of specific enzymes. For instance, they have been studied for their inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme important in glucose metabolism. This suggests potential applications in managing diseases like diabetes (Han et al., 2012).
Synthesis and Biological Activities
Various thiomorpholine derivatives have been synthesized using both conventional and microwave-assisted methods. These compounds have been screened for antimicrobial, antiglucosidase, antilipase, anti-urease, and antioxidant activities. Some have shown good to moderate activity in these areas, indicating their potential for diverse biological applications (Demirci et al., 2017).
Medicinal Chemistry
Thiomorpholine and its derivatives are recognized as significant building blocks in medicinal chemistry. They have been used to synthesize novel bicyclic thiomorpholines, showing interesting biological profiles and potential applications in drug development (Walker & Rogier, 2013).
Catalytic Applications
Thiomorpholine-containing hydrogels have been developed for the synthesis of gold nanoparticles. These hydrogels demonstrate high catalytic activity for certain chemical reactions, illustrating the potential of thiomorpholine derivatives in catalysis (Ilgin et al., 2019).
Nonenzymatic Protein Glycosylation Inhibition
Some thiomorpholine derivatives have been found to inhibit nonenzymatic protein glycosylation effectively. This property is crucial for managing complications in diabetes and other diseases where protein glycosylation plays a role (Sidorova et al., 2017).
Future Directions
Thiomorpholine derivatives have been used in the synthesis of silver-based coordination polymers , indicating potential applications in materials science. Furthermore, thiophene derivatives, which can include thiomorpholine derivatives, have been employed in chemosensors for analyte detection , suggesting potential future directions in analytical chemistry and environmental monitoring.
properties
IUPAC Name |
thiomorpholine-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3OS/c6-7-5(9)8-1-3-10-4-2-8/h1-4,6H2,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUWLBXJYJOGHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiomorpholine-4-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(Tert-butoxy)-2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1438169.png)
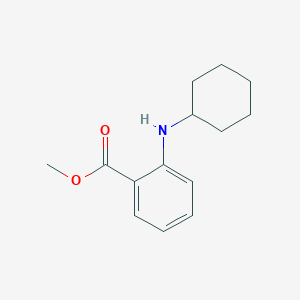
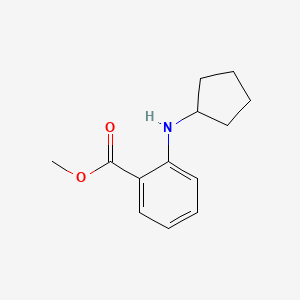

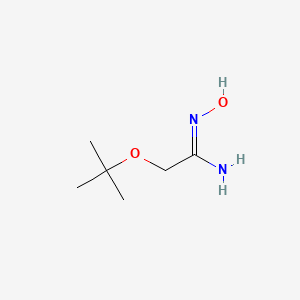
![3-methyl-1-{methyl[(4-methylphenyl)methyl]carbamoyl}-1H-imidazol-3-ium iodide](/img/structure/B1438178.png)

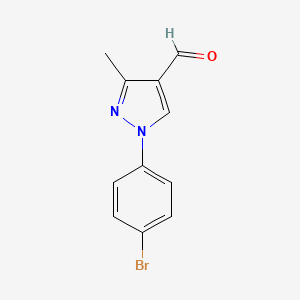

![4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl}aniline](/img/structure/B1438185.png)
![[5-Fluoro-2-(pyridin-4-ylmethoxy)phenyl]boronic acid](/img/structure/B1438188.png)
![2H,3H,4H,5H,7H,8H,9H-indeno[5,6-b]oxepin-5-one](/img/structure/B1438189.png)
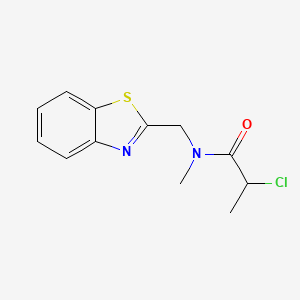
![2-[2-(Furan-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B1438192.png)